molecular formula C10H8N4 B1298856 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole CAS No. 6488-88-6

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole

Cat. No.: B1298856
CAS No.: 6488-88-6
M. Wt: 184.2 g/mol
InChI Key: QMKRHMVAGXMKAA-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C10H8N4 and is of significant interest in medicinal and heterocyclic chemistry research . Its structure features a 1H-1,3-benzodiazole (benzimidazole) core linked to a 1H-pyrazole ring, placing it within a class of nitrogen-containing heterocycles known for diverse biological activities. Benzimidazole scaffolds are recognized as privileged structures in drug discovery due to their resemblance to purines, allowing them to interact with various enzymatic targets . Specifically, this hybrid structure is a valuable building block for developing novel ligands and probing biological systems. The primary research applications for this compound are anticipated in the synthesis of new chemical entities and as a key intermediate for further functionalization. Researchers can utilize it to create libraries of derivatives aimed at investigating activity against a range of therapeutic targets. Analogous benzimidazole and pyrazole derivatives have been extensively studied and show a wide spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities . The presence of the pyrazole moiety, a significant pharmacophore in its own right, further enhances the potential for multi-targeted action and modulates the compound's physicochemical properties . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for ensuring safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazol-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKRHMVAGXMKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348644
Record name 2-(1H-Pyrazol-1-yl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6488-88-6
Record name 2-(1H-Pyrazol-1-yl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
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Synthetic Methodologies for 2 1h Pyrazol 1 Yl 1h 1,3 Benzodiazole and Its Derivatives

Pioneering Synthetic Routes to Benzimidazole-Pyrazole Hybrids

Traditional methods for constructing benzimidazole-pyrazole hybrids have laid the groundwork for more advanced synthetic explorations. These foundational techniques often involve multi-step sequences, including condensation and cyclization reactions.

Classical Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including benzimidazole-pyrazole hybrids. A common strategy involves the reaction of a suitably functionalized benzimidazole (B57391) precursor with a pyrazole-containing component, or vice versa.

One classical approach begins with the synthesis of pyrazole-based aldehydes. This is often achieved through the condensation of an arylhydrazine with an appropriate aralkyl ketone to form a hydrazone intermediate, which is then cyclized using a formylating agent like the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). acs.orgnih.gov The resulting pyrazole-4-carbaldehyde can then be condensed with a benzimidazole derivative. For instance, reacting the pyrazole (B372694) aldehyde with 2-benzimidazoleacetonitrile in the presence of a base like piperidine, followed by reflux, yields the target benzimidazole-tethered pyrazole. nih.gov

Another established multi-step route involves the initial formation of benzimidazolyl chalcones. These intermediates are typically synthesized via a condensation reaction. The chalcones can then undergo bromination to form dibrominated intermediates. Subsequent cyclization with hydrazine (B178648) hydrate (B1144303) leads to the formation of the pyrazole ring, yielding 2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazoles. nih.gov

A further example involves the reaction of o-phenylenediamine (B120857) with a pyrazole carboxylic acid derivative under acidic conditions, often with heating, to directly form the benzimidazole ring through condensation and subsequent cyclization. While direct, this method can sometimes require harsh conditions. connectjournals.com The versatility of these cyclocondensation methods allows for the introduction of various substituents on both the benzimidazole and pyrazole rings, enabling the synthesis of a diverse library of hybrid molecules.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a significant improvement in efficiency over traditional multi-step syntheses by combining three or more reactants in a single pot to form a complex product. nih.gov This approach aligns with the principles of green chemistry by reducing reaction time, energy consumption, and waste generation. nih.gov

For the synthesis of pyrazole derivatives, a well-established MCR is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org In an MCR context, the 1,3-dicarbonyl compound can be generated in situ. beilstein-journals.org A typical MCR for pyrazole synthesis may involve the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), a β-ketoester, and a hydrazine hydrate. nih.gov For example, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield highly substituted pyranopyrazoles in high yields. nih.gov

Specifically for benzimidazole-pyrazole hybrids, an MCR could be designed where one of the starting components contains a pre-formed benzimidazole or pyrazole nucleus. A plausible MCR could involve the one-pot reaction of an arylidene malononitrile, hydrazine hydrate, and an isothiocyanate to form 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This demonstrates the utility of MCRs in rapidly assembling complex heterocyclic systems. While direct MCRs for 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole are not extensively detailed, the principles of MCRs are readily adaptable for the efficient construction of its derivatives. biointerfaceresearch.comorientjchem.org

Advanced Synthetic Protocols for Enhanced Yield and Selectivity

To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and moderate yields, advanced synthetic protocols have been developed. These include the use of catalysts and non-conventional energy sources like microwaves.

Catalyst-Mediated Synthesis (e.g., Gadolinium(III) Trifluoromethanesulfonate (B1224126) Catalysis)

Lewis acid catalysis has been shown to be highly effective in promoting the synthesis of benzimidazole derivatives. researchgate.net Catalysts such as Gadolinium(III) trifluoromethanesulfonate [Gd(OTf)₃] have emerged as powerful tools for this purpose. christuniversity.in This catalyst is particularly effective for the condensation of o-phenylenediamines with aldehydes.

A highly efficient, environmentally friendly method for synthesizing 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives utilizes Gd(OTf)₃ as a catalyst under ethanol (B145695) reflux conditions. christuniversity.in This protocol offers operational simplicity, short reaction times, and good yields (up to 85%). christuniversity.in The reaction involves the condensation of a substituted o-phenylenediamine with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of a catalytic amount of Gd(OTf)₃. The role of the Lewis acid is to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amine group of the o-phenylenediamine, thereby promoting the subsequent cyclization and dehydration to form the benzimidazole ring. Other Lewis acids like ZrCl₄, SnCl₄·5H₂O, and TiCl₄ have also shown high catalytic activity in similar transformations. researchgate.net

CatalystReaction ConditionsYield (%)Reference
Gadolinium(III) trifluoromethanesulfonateEthanol, Refluxup to 85% christuniversity.in
ZrCl₄Not specified95% researchgate.net
Al₂O₃/CuI/PANI nanocompositeMild conditionsExcellent nih.gov
H₂O₂/TiO₂ P25 nanoparticlesSolvent-freeExcellent nih.gov

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating organic reactions. alliedacademies.org By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govdergipark.org.tr This technology is particularly well-suited for cyclization reactions, which often require high temperatures. alliedacademies.org

The synthesis of pyrazole derivatives has been successfully achieved using microwave irradiation. For example, the cyclocondensation of a 6-chloropyrazine-2-carboxylic acid hydrazide with substituted benzoylacetonitriles under microwave energy provides (5-amino-3-aryl-1H-pyrazol-1-yl)(6-chloropyrazin-2-yl)methanones in high yields. alliedacademies.org This demonstrates the efficiency of microwaves in constructing the pyrazole ring.

Similarly, the synthesis of benzimidazole-pyrazole hybrids can be significantly enhanced. A study comparing conventional and microwave-assisted synthesis of pyrazole and oxadiazole hybrids found that the microwave method reduced reaction times from 7–9 hours to just 9–10 minutes, with a notable improvement in product yield from 79% to 92%. nih.gov These findings underscore the potential of MAOS as a rapid, efficient, and environmentally friendly approach for the synthesis of this compound and its derivatives. nih.govnih.gov

MethodReaction TimeYield (%)Reference
Conventional Heating7-9 hours79-92% nih.gov
Microwave-Assisted9-10 minutes79-92% nih.gov
Conventional Heating2 hours (reflux)Not specified nih.gov

Strategies for Structural Diversification of this compound Analogues

Structural diversification of the core this compound scaffold is crucial for tuning its physicochemical and biological properties. This is typically achieved by introducing various substituents on both the benzimidazole and pyrazole rings.

One common strategy for diversification involves modifying the starting materials. By using substituted o-phenylenediamines and substituted pyrazole aldehydes or carboxylic acids, a wide range of analogues can be synthesized. For example, using different arylhydrazines and aralkyl ketones in the initial steps allows for the introduction of diverse groups onto the pyrazole ring. acs.orgnih.gov Similarly, employing substituted o-phenylenediamines in the condensation step leads to functionalization of the benzimidazole moiety.

Another powerful technique for diversification is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). orientjchem.orgnih.gov This reaction can be used to link a benzimidazole unit to a pyrazole unit via a 1,2,3-triazole linker. This approach allows for the modular construction of more complex hybrid molecules. For instance, a benzimidazole derivative with a terminal alkyne can be "clicked" with a pyrazole derivative bearing an azide (B81097) group, or vice versa, to create novel triazole-bridged hybrids. nih.gov This method is highly efficient and tolerant of a wide range of functional groups, making it ideal for creating libraries of diverse compounds. orientjchem.org

Furthermore, post-synthesis modification of the core structure can also be employed. Functional groups on the benzimidazole or pyrazole rings can be further manipulated to introduce additional diversity. For example, a Vilsmeier-Haack reaction on a pre-formed hybrid could introduce a formyl group, which can then serve as a handle for further reactions. nih.gov These strategies collectively provide a robust toolkit for the structural diversification of this compound analogues for various applications.

Chemical Functionalization at the Pyrazole Moiety

The pyrazole ring in this compound is susceptible to various chemical modifications, primarily through electrophilic substitution and N-alkylation reactions. These modifications are crucial for tuning the electronic and steric properties of the molecule.

Electrophilic substitution reactions on the pyrazole ring typically occur at the C-4 position. Common examples include nitration, sulfonation, and halogenation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C-4 position. Similarly, sulfonation with fuming sulfuric acid yields the corresponding 4-sulfonic acid derivative. The Vilsmeier-Haack reaction, employing phosphorus oxychloride and dimethylformamide, is a standard method for introducing a formyl group at the C-4 position of the pyrazole ring. scribd.com

N-alkylation of the pyrazole moiety is another important functionalization strategy. This reaction introduces an alkyl or aryl group on one of the nitrogen atoms of the pyrazole ring. The choice of the alkylating agent and reaction conditions can influence the regioselectivity of the alkylation. semanticscholar.orgmdpi.com

Table 1: Examples of Chemical Functionalization at the Pyrazole Moiety
Reaction TypeReagents and ConditionsPosition of FunctionalizationProduct
NitrationHNO₃ + H₂SO₄C-44-Nitro-2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
SulfonationFuming H₂SO₄C-4This compound-4-sulfonic acid
Vilsmeier-Haack FormylationPOCl₃, DMFC-44-Formyl-2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)N-1'2-(1'-Alkyl-1H-pyrazol-1-yl)-1H-1,3-benzodiazole

Chemical Functionalization at the Benzimidazole Moiety

The benzimidazole ring system also offers multiple sites for chemical functionalization, including the nitrogen atoms and the benzene (B151609) ring. N-alkylation of the benzimidazole nitrogen is a common modification. The reaction of this compound with alkyl halides in the presence of a base leads to the formation of N-alkylated derivatives. The position of alkylation (N-1 or N-3) can be influenced by the reaction conditions and the substituents on the benzimidazole ring. connectjournals.com

Electrophilic substitution on the benzene part of the benzimidazole ring is also possible, although it often requires harsher conditions compared to the pyrazole ring. Positions 4, 5, 6, and 7 of the benzimidazole ring can be substituted, with the regioselectivity depending on the existing substituents and the nature of the electrophile.

Table 2: Examples of Chemical Functionalization at the Benzimidazole Moiety
Reaction TypeReagents and ConditionsPosition of FunctionalizationProduct
N-AlkylationBenzyl bromide, K₂CO₃, DMFN-11-Benzyl-2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
N-ArylationAryl halide, CuI, BaseN-11-Aryl-2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole

Introduction of Bridging Linkers and Hybrid Structures

The synthesis of molecules containing two or more this compound units, connected by a linker, has garnered significant interest. These bridged structures can exhibit unique photophysical and biological properties. The nature of the linker can be varied to control the distance and orientation between the heterocyclic units.

One common approach involves the reaction of a dihaloalkane with two equivalents of this compound in the presence of a base. This results in the formation of a bis(benzimidazolyl-pyrazolyl)alkane. Another strategy is to synthesize a bis(pyrazole) precursor and then react it with o-phenylenediamine to construct the two benzimidazole rings simultaneously. ekb.egresearchgate.net

Hybrid structures, where the this compound core is linked to other heterocyclic systems, have also been developed. For example, a pyrazole-based aldehyde can be condensed with 2-benzimidazoleacetonitrile to create a larger, more complex molecule. nih.gov These hybrid molecules often exhibit enhanced biological activities due to the combination of different pharmacophores. nih.gov

Table 3: Examples of Bridged and Hybrid Structures
Structure TypeSynthetic ApproachExample Linker/Hybrid MoietyResulting Structure
Bridged DimerReaction of this compound with a dihaloalkane-CH₂-CH₂-1,2-Bis(2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazol-1-yl)ethane
Hybrid MoleculeCondensation of a pyrazole-based aldehyde with a functionalized benzimidazole-CH=C(CN)-(E)-3-(1H-Benzimidazol-2-yl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile

Comprehensive Spectroscopic and Structural Elucidation of 2 1h Pyrazol 1 Yl 1h 1,3 Benzodiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole, ¹H and ¹³C NMR would provide definitive information on the proton and carbon environments, respectively.

¹H NMR Spectroscopic Analysis: Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the benzimidazole (B57391) and pyrazole (B372694) rings.

Benzimidazole Protons: The benzimidazole moiety has four aromatic protons. Due to the rapid proton exchange of the N-H proton between the two nitrogen atoms at room temperature (tautomerism), the benzimidazole ring is often chemically symmetric on the NMR timescale. This would result in two sets of signals for the aromatic protons, appearing as complex multiplets. Protons H-4/H-7 would be in a different chemical environment than H-5/H-6. The N-H proton itself would likely appear as a broad singlet at a downfield chemical shift (typically > 12 ppm), the broadness resulting from quadrupole interactions and chemical exchange.

Pyrazole Protons: The pyrazole ring contains three protons. The proton at the 4-position (H-4') is expected to appear as a triplet due to coupling with the adjacent protons at the 3- and 5-positions. The protons at the 3- and 5-positions (H-3' and H-5') would appear as doublets. The H-5' proton, being adjacent to the point of attachment to the electron-withdrawing benzimidazole ring, is anticipated to be the most downfield of the pyrazole protons.

Expected ¹H NMR Data (Note: This is a hypothetical table based on chemical principles, as specific experimental data was not found.)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
N-H (Benzimidazole)> 12.0broad singlet (br s)N/A
H-5' (Pyrazole)8.5 - 8.8doublet (d)2.0 - 3.0
H-3' (Pyrazole)7.8 - 8.1doublet (d)1.5 - 2.5
H-4/H-7 (Benzimidazole)7.6 - 7.8multiplet (m)N/A
H-5/H-6 (Benzimidazole)7.2 - 7.4multiplet (m)N/A
H-4' (Pyrazole)6.5 - 6.7triplet (t)2.0 - 3.0

¹³C NMR Spectroscopic Analysis: Carbon Skeleton and Chemical Shifts

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

Benzimidazole Carbons: The C-2 carbon, where the pyrazole ring is attached, would be the most downfield of the benzimidazole carbons due to its position between two nitrogen atoms. The bridgehead carbons (C-3a and C-7a) would also show distinct chemical shifts. Due to tautomerism, the pairs C-4/C-7 and C-5/C-6 would be expected to be chemically equivalent.

Pyrazole Carbons: The three carbons of the pyrazole ring would appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the benzimidazole substituent.

Expected ¹³C NMR Data (Note: This is a hypothetical table based on chemical principles, as specific experimental data was not found.)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2 (Benzimidazole)148 - 152
C-3' (Pyrazole)140 - 143
C-5' (Pyrazole)130 - 133
C-3a/C-7a (Benzimidazole)135 - 145 (averaged)
C-4/C-7 (Benzimidazole)120 - 125 (averaged)
C-5/C-6 (Benzimidazole)110 - 120 (averaged)
C-4' (Pyrazole)107 - 110

Advanced NMR Techniques for Structural Confirmation

While no specific studies using advanced NMR techniques for this compound were found, methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment.

COSY: A ¹H-¹H COSY experiment would confirm the coupling relationships between protons, for example, showing the correlation between the H-3', H-4', and H-5' protons of the pyrazole ring.

HSQC: An HSQC experiment would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.

HMBC: An HMBC experiment would reveal longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning quaternary carbons (like C-2, C-3a, and C-7a) by observing their correlations with nearby protons. For instance, correlations from the H-5' proton of the pyrazole ring to the C-2 carbon of the benzimidazole ring would confirm the connectivity between the two heterocyclic systems.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound would be rich with characteristic bands from both heterocyclic rings.

N-H Vibrations: A key feature would be the N-H stretching vibration (νN-H) from the benzimidazole ring, expected as a broad band in the region of 3200-2800 cm⁻¹ in the solid-state IR spectrum due to strong intermolecular hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching (νC-H) modes are expected to appear above 3000 cm⁻¹.

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the aromatic systems would produce a series of characteristic sharp bands in the 1620-1400 cm⁻¹ region.

Bending Modes: In-plane and out-of-plane C-H bending modes (δC-H and γC-H) would be present in the fingerprint region (below 1400 cm⁻¹), which are highly characteristic of the substitution pattern of the aromatic rings.

Expected Characteristic Vibrational Frequencies (Note: This is a hypothetical table based on known data for parent compounds, as specific experimental data was not found.)

Wavenumber (cm⁻¹)Vibrational Mode Assignment
3200 - 2800ν(N-H) stretch, intermolecularly H-bonded
3150 - 3000ν(C-H) aromatic stretch
1620 - 1580ν(C=N) stretch
1550 - 1400ν(C=C) aromatic ring skeletal vibrations
1400 - 1200δ(C-H) in-plane bend
900 - 675γ(C-H) out-of-plane bend

Spectroscopic Signatures of Intermolecular Interactions

The most significant intermolecular interaction in solid this compound is expected to be hydrogen bonding involving the benzimidazole N-H group. The N-H proton can act as a hydrogen bond donor, while the pyridinic nitrogen of an adjacent benzimidazole molecule can act as an acceptor, forming N-H···N hydrogen bonds.

The primary spectroscopic signature of this interaction is the significant broadening and red-shifting (shift to lower frequency) of the N-H stretching band in the FT-IR spectrum. In a non-interacting (gas-phase) environment, the N-H stretch would be a relatively sharp band above 3400 cm⁻¹. In the solid state, the presence of a broad absorption in the 3200-2800 cm⁻¹ range is strong evidence for the presence of these intermolecular hydrogen-bonding networks, which often dictate the crystal packing arrangement.

Despite a comprehensive search for scientific literature, specific experimental data from high-resolution mass spectrometry and single-crystal X-ray diffraction for the compound this compound is not available in the public domain. While research exists for structurally related benzimidazole and pyrazole derivatives, this information cannot be used to accurately describe the precise molecular formula confirmation, three-dimensional structure, and supramolecular architecture of the specific compound .

The elucidation of crystal packing, intramolecular torsion angles, hydrogen bonding networks, and π-π stacking interactions is entirely dependent on the successful crystallization of the compound and subsequent analysis by X-ray crystallography. Without this primary experimental data, a scientifically accurate and detailed article on these specific structural aspects cannot be generated.

General information confirms the molecular formula of this compound as C10H8N4, with a molecular weight of approximately 184.20 g/mol . nih.govncats.io However, to fulfill the requirements of the requested article, detailed experimental reports are necessary.

Therefore, the following sections of the article cannot be completed:

X-ray Crystallography for Precise Three-Dimensional Structural Determination

Identification of Hydrogen Bonding Networks and π-π Stacking Interactions

Further research, including the synthesis and detailed analytical characterization of this compound, is required before a comprehensive report on its spectroscopic and structural properties can be compiled.

Advanced Computational and Theoretical Investigations of 2 1h Pyrazol 1 Yl 1h 1,3 Benzodiazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a principal method for the quantum chemical study of heterocyclic compounds, providing a balance between accuracy and computational cost. For derivatives of benzimidazole (B57391) and pyrazole (B372694), DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are routinely used to predict a wide range of molecular properties. researchgate.netnih.gov

The first step in the computational analysis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is the optimization of its molecular geometry to find the most stable conformation (a minimum on the potential energy surface). This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(benz)-N(pyrazol)1.385C-N-C125.4
N(pyrazol)-N(pyrazol)1.345N-N-C110.2
C(benz)-N(benz)1.380C-N-C (benz)108.5
Pyrazole-Benzimidazole--~20-40

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. ias.ac.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole and benzimidazole derivatives, the HOMO is typically localized over the more electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient parts. DFT calculations allow for the visualization of these orbitals and the precise calculation of their energies.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap Note: These values are representative for pyrazole-benzimidazole derivatives and not specific to the title compound.

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.50
Energy Gap (ΔE) 4.75

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. acs.org It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which arise from the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

Table 3: Illustrative NBO Analysis of a Pyrazole-Benzimidazole System Note: This table presents typical hyperconjugative interactions and is not based on specific calculations for the title compound.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N(pyrazole)π* (C=N of benz)15.2
π (C=C of benz)π* (C=N of pyrazole)20.5
π (C=N of pyrazole)π* (C=C of benz)18.8

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting its reactive sites. researchgate.net The MESP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.

For this compound, the MESP map is expected to show negative potential around the nitrogen atoms of both the pyrazole and benzimidazole rings, particularly the pyridine-type nitrogens, highlighting them as the primary sites for electrophilic attack or hydrogen bonding. rsc.org Positive potential would likely be observed around the hydrogen atoms attached to the rings.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. nih.gov These theoretical predictions are often in good agreement with experimental results and can aid in the assignment of complex spectra. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the infrared (IR) spectrum. These calculations help in assigning the observed vibrational modes to specific functional groups and motions within the molecule. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. nih.gov This analysis provides insights into the electronic transitions occurring within the molecule, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 4: Illustrative Predicted Spectroscopic Data Note: These are representative values for related heterocyclic compounds.

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (aromatic H)7.0 - 8.5 ppm
¹³C NMRChemical Shift (aromatic C)110 - 150 ppm
IRC=N stretching frequency1600 - 1650 cm⁻¹
UV-Vis (TD-DFT)λ_max~280-320 nm

Molecules with extended π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.net Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

For molecules like this compound, the presence of donor and acceptor characteristics within the π-system can lead to a significant hyperpolarizability. DFT calculations can quantify these properties, providing a theoretical assessment of the molecule's potential as an NLO material. nih.gov A large value of the first-order hyperpolarizability (β) is indicative of a strong second-order NLO response. researchgate.net

Table 5: Illustrative Calculated NLO Properties Note: The data presented is for a generic D-π-A system and is not specific to the title compound.

PropertyCalculated Value
Dipole Moment (μ)3.5 D
Polarizability (α)25 x 10⁻²⁴ esu
First-order Hyperpolarizability (β)15 x 10⁻³⁰ esu

Molecular Modeling and Docking Studies (Theoretical Interaction Potential)

Molecular modeling and docking studies are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, thereby elucidating its potential biological activity. researchgate.netnih.gov These in silico methods are crucial in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Computational Assessment of Binding Interactions with Biological Macromolecules (e.g., enzymes, DNA)

Computational docking simulations are employed to predict the preferred orientation of this compound when bound to a biological macromolecule to form a stable complex. researchgate.net The benzimidazole ring, a key component of this compound, is a well-known pharmacophore that interacts with a variety of biological targets. mdpi.com Molecular docking studies on analogous benzimidazole derivatives have shown that the heterocyclic ring can form π-π stacking interactions with the aromatic residues of amino acids within the active sites of enzymes. nih.gov

For instance, in the context of enzymes, the pyrazole and benzodiazole moieties can participate in hydrogen bonding with amino acid residues such as serine, histidine, or aspartate. The nitrogen atoms in both heterocyclic rings can act as hydrogen bond acceptors, while the N-H group on the benzodiazole can act as a hydrogen bond donor. Docking studies of similar pyrazole-containing compounds have revealed their potential to bind to the active sites of enzymes like carbonic anhydrases and cholinesterases. nih.govnih.gov

When considering DNA as a potential biological target, the planar structure of this compound would allow it to intercalate between the base pairs of the DNA double helix. Furthermore, the molecule could potentially bind to the minor groove of DNA, stabilized by hydrogen bonds and van der Waals forces.

Analysis of Ligand-Receptor Complex Stability and Interaction Modes

The stability of the ligand-receptor complex is quantitatively assessed by its binding energy, which is calculated during the docking simulation. A lower binding energy typically indicates a more stable complex and a higher affinity of the ligand for the receptor. researchgate.net For this compound, the binding energy would be influenced by the sum of all intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

The interaction modes can be visualized and analyzed to understand the key molecular determinants of binding. For example, the pyrazole ring might fit into a hydrophobic pocket of the receptor, while the benzodiazole part could be exposed to the solvent or form specific interactions with polar residues. The precise interaction mode will ultimately depend on the specific topology and chemical nature of the receptor's binding site. Molecular dynamics simulations can be further employed to study the dynamic stability of the ligand-receptor complex over time, providing a more realistic representation of the biological system. nih.gov

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of molecules. derpharmachemica.com These methods provide a theoretical framework to understand and predict the chemical behavior of this compound.

Global and Local Reactivity Descriptors

Table 1: Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Potential (μ)μ = -(I + A) / 2The escaping tendency of electrons from a system.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the energy lowering due to maximal electron flow.

Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atomic sites within the molecule. Fukui functions are commonly used local descriptors that indicate the propensity of each atom in the molecule to undergo a nucleophilic, electrophilic, or radical attack. By calculating these functions, it is possible to identify the most reactive sites in this compound. For instance, the nitrogen atoms of the pyrazole and benzodiazole rings are likely to be susceptible to electrophilic attack due to their lone pairs of electrons. Conversely, specific carbon atoms in the aromatic rings might be prone to nucleophilic attack. This detailed reactivity mapping is invaluable for understanding the molecule's interaction with other chemical species. researchgate.net

Coordination Chemistry of 2 1h Pyrazol 1 Yl 1h 1,3 Benzodiazole As a Ligand

Ligand Design and Synthetic Strategies for Metal Complexation

The design of ligands based on the 2-(pyrazol-1-yl)benzimidazole framework is driven by the desire to control the coordination environment around a metal center, thereby tuning the resulting complex's electronic, magnetic, and reactive properties. Synthetic strategies typically involve the reaction of the pre-formed ligand with a metal salt in a suitable solvent. jocpr.comnih.gov

The 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole structure possesses multiple potential donor sites—specifically, the nitrogen atoms of both the pyrazole (B372694) and benzimidazole (B57391) rings. This allows for several coordination modes. researchgate.net

Monodentate Coordination: Research on closely related 2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazole ligands has demonstrated a common monodentate coordination mode. In these cases, the ligand binds to the metal center exclusively through the tertiary nitrogen atom of the benzimidazole ring. researchgate.netjocpr.comjocpr.com This mode of binding is confirmed through spectral studies and results in non-chelated metal complexes. jocpr.com

Bidentate Coordination: The proximity of the pyrazole and benzimidazole nitrogen atoms allows the ligand to act as a bidentate chelate. For instance, 2-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-1,3-benzimidazole coordinates to a Zinc(II) center in a bidentate fashion, utilizing one nitrogen from each heterocyclic ring. iucr.org This chelation imposes geometric constraints on the resulting complex. iucr.org

Polydentate Coordination: By functionalizing the core structure, polydentate ligands can be designed. For example, derivatives of 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) act as tridentate ligands, which can form highly stable octahedral complexes with metal ions like Iron(II). nih.gov

The versatility in coordination modes, from simple monodentate binding to the formation of stable chelates, makes this class of ligands a powerful tool in the design of coordination compounds with specific geometries and properties. researchgate.net

The electronic properties of the metal complexes can be finely tuned by introducing various substituent groups onto the pyrazole or benzimidazole rings. These substituents can alter the ligand field strength, which is a measure of the electrostatic interaction between the ligand's donor atoms and the metal's d-orbitals.

Substitution at the pyrazole groups can provide both steric and electronic control over the metal center. uclouvain.be Attaching electron-donating groups (like methyl) or electron-withdrawing groups (like ester or nitro) to the ligand framework modifies the electron density on the coordinating nitrogen atoms. uclouvain.benih.gov This, in turn, influences the energy splitting of the metal's d-orbitals. acs.org

This principle is critical in the design of functional magnetic materials, such as spin-crossover (SCO) complexes. nih.gov For a metal ion like Fe(II), a ligand with a moderate field strength can lead to a small energy gap between the high-spin (HS) and low-spin (LS) electronic configurations. nih.govacs.org By modifying substituents, the ligand field can be adjusted to be near this crossover point, allowing the complex to switch between spin states in response to external stimuli like temperature or light. rsc.orgrsc.org For example, while some substituted 2,6-dipyrazolyl pyridine (B92270) Fe(II) complexes remain in a high-spin state due to steric hindrance, others exhibit SCO behavior, highlighting the sensitive dependence of magnetic properties on subtle structural and electronic changes imparted by substituents. nih.govuclouvain.be

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-(pyrazol-1-yl)benzimidazole-type ligands is generally straightforward. A common method involves reacting a warm alcoholic solution of the desired metal chloride (e.g., CuCl₂·2H₂O or NiCl₂·6H₂O) with the ligand in a specific molar ratio. jocpr.com The resulting complexes often precipitate from the solution and can be collected by filtration. researchgate.netnih.gov These complexes are typically insoluble in common organic solvents like alcohols but show good solubility in polar aprotic solvents such as DMF and DMSO. researchgate.netjocpr.com

The stoichiometry and geometry of the resulting complexes are dependent on the metal ion, the specific ligand structure, and the reaction conditions.

Stoichiometry: For monodentate coordination of 2-(substituted-pyrazol-4-yl)-1H-benzo[d]imidazoles with Cu(II) and Ni(II), a 1:2 metal-to-ligand stoichiometry is commonly observed, leading to general formulas like [M(L)₂Cl₂]. researchgate.netjocpr.comjocpr.com

Coordination Geometry: The coordination geometry is determined by the metal ion's electronic configuration and the nature of the ligand.

Tetrahedral: Ni(II) complexes with monodentate pyrazolyl-benzimidazole ligands frequently exhibit a tetrahedral geometry. researchgate.netjocpr.comjocpr.com

Square Planar: Cu(II) complexes with the same class of ligands often adopt a square planar geometry. researchgate.netjocpr.com

Distorted Tetrahedral: In cases of bidentate chelation, such as with [ZnCl₂{2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-1,3-benzimidazole}], a distorted tetrahedral geometry is observed due to the bite angle of the chelating ligand. iucr.org

Octahedral: Tridentate ligands are known to form octahedral complexes with Fe(II). rsc.orgrsc.org

The table below summarizes representative examples found in the literature for related ligands.

Metal IonLigand TypeStoichiometry (Metal:Ligand)Coordination Geometry
Ni(II)Monodentate 2-(Substituted-pyrazol-4-yl)-1H-benzo[d]imidazole1:2Tetrahedral researchgate.netjocpr.comjocpr.com
Cu(II)Monodentate 2-(Substituted-pyrazol-4-yl)-1H-benzo[d]imidazole1:2Square Planar researchgate.netjocpr.com
Zn(II)Bidentate 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole1:1Distorted Tetrahedral iucr.org
Fe(II)Bidentate/Tridentate Pyridyl-benzimidazole1:2 or 1:3Octahedral rsc.orgrsc.org

Spectroscopic techniques are indispensable for confirming the coordination of the ligand to the metal center and for elucidating the structure of the complex.

Infrared (IR) Spectroscopy: Evidence of coordination is often found in the IR spectrum. The stretching frequency of the C=N (imine) group within the benzimidazole ring, typically observed around 1613-1639 cm⁻¹, shifts to a lower wavenumber upon complexation. nih.govnih.gov This shift indicates that the lone pair of electrons on the imine nitrogen is involved in forming a coordinate bond with the metal ion. nih.gov

¹H NMR Spectroscopy: While the paramagnetism of some metal ions can complicate NMR analysis, for diamagnetic complexes (like those of Zn(II) or Co(III)), ¹H NMR is a powerful tool. nih.gov It can confirm the ligand's structure and identify which nitrogen atom is involved in bonding by observing shifts in the signals of nearby protons. jocpr.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra of the complexes show absorption bands corresponding to π→π* transitions within the ligand, as well as d-d transitions for transition metal complexes and charge-transfer bands. nih.govresearchgate.net The position and intensity of the d-d transition bands are characteristic of the coordination geometry of the metal ion. nih.gov For example, the electronic spectra of certain Cu(II) and Co(III) complexes with benzimidazole-derived ligands have been used to confirm a distorted octahedral geometry. nih.gov UV-Vis spectroscopy is also a useful method to study the stoichiometry and stability of complexes in solution. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is used to provide detailed information about the metal ion's coordination environment. nih.gov The EPR spectral parameters can help to determine the geometry of the complex and the nature of the metal-ligand bonding. rsc.org

The magnetic properties of complexes derived from 2-(pyrazol-1-yl)benzimidazole ligands are highly dependent on the choice of the central metal ion and the specific ligand field it experiences.

Magnetic Susceptibility Measurements: This technique is used to determine the effective magnetic moment (µeff) of a complex, which reveals the number of unpaired electrons. This information is crucial for deducing the coordination geometry. For instance, Ni(II) complexes with related ligands show µeff values in the range of 3.89-4.02 Bohr Magnetons (BM), which is characteristic of a tetrahedral geometry. jocpr.com In contrast, Cu(II) complexes typically have µeff values around 1.73 BM, consistent with one unpaired electron in a square planar environment. researchgate.net

Spin Crossover (SCO) Phenomena: Iron(II) complexes with pyrazolyl-benzimidazole and related N-heterocyclic ligands are particularly interesting due to their potential to exhibit spin crossover. rsc.orgrsc.org SCO is a phenomenon where a complex can switch between a low-spin (LS, diamagnetic, S=0) and a high-spin (HS, paramagnetic, S=2) state. This switching is triggered by external stimuli such as temperature, pressure, or light. acs.org The occurrence of SCO depends on the ligand field strength being comparable to the mean spin-pairing energy of the Fe(II) ion. nih.gov Ligands based on pyridyl-benzimidazole and bis(pyrazol-1-yl)pyridine have been successfully used to create Fe(II) complexes that display thermally induced SCO, often with transition temperatures (T₁/₂) above room temperature. nih.govrsc.org This property makes them attractive candidates for molecular switches and data storage devices. acs.org

Theoretical Applications in Catalysis and Advanced Materials Science

The unique structural and electronic properties of this compound, also known as 2-(pyrazol-1-yl)benzimidazole, position it as a promising ligand for the development of novel catalysts and advanced materials. Its bidentate N,N-cheating capability, arising from the nitrogen atoms of the pyrazole and benzimidazole rings, allows for the formation of stable complexes with a variety of metal ions. These metal complexes are at the heart of its potential applications, bridging the gap between molecular chemistry and materials science.

Metallo-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting material. The rigid and planar nature of the this compound ligand, combined with its specific coordination geometry, makes it an excellent candidate for the rational design of these materials.

The pyrazole and benzimidazole moieties offer well-defined coordination vectors, which can direct the self-assembly process to form predictable and ordered structures. The weakly basic nitrogen atoms of deprotonated pyrazoles have been successfully applied in coordination chemistry to access coordination polymers and metal-organic frameworks. mdpi.com The resulting MOFs and CPs can exhibit a range of dimensionalities, from one-dimensional chains to complex three-dimensional networks.

The potential for creating porous structures with tailored pore sizes and functionalities is a significant area of theoretical application. By selecting appropriate metal centers and reaction conditions, it is conceivable to construct MOFs with high surface areas and specific active sites within the pores. These materials could have applications in gas storage and separation, where the selective adsorption of gases is dependent on the pore characteristics and the chemical nature of the framework. For instance, pyrazole-based MOFs have been investigated for the selective capture of formaldehyde. researchgate.net

Below is a table summarizing the potential structural outcomes when using this compound in the design of MOFs and CPs.

Metal IonPotential Coordination GeometryResulting Structure TypePotential Application
Zn(II), Cd(II)Tetrahedral, Octahedral1D Chains, 2D Layers, 3D FrameworksLuminescent sensors, Gas storage
Cu(II), Ni(II)Square Planar, Octahedral1D Chains, 2D LayersCatalysis, Magnetic materials
Lanthanides (Ln)High coordination numbers3D FrameworksLuminescence, Photocatalysis

This table is illustrative and based on the coordination behavior of similar N-heterocyclic ligands.

The application of metal complexes in catalysis is a cornerstone of modern chemistry, and ligands play a pivotal role in modulating the activity and selectivity of the metal center. The this compound ligand is theoretically well-suited for both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of this compound, being soluble in various organic solvents, are prime candidates for such applications. The electronic properties of the ligand can be fine-tuned by introducing substituents on the benzimidazole or pyrazole rings, thereby influencing the catalytic activity of the coordinated metal ion.

Theoretical applications in homogeneous catalysis span a wide range of organic transformations. For example, palladium complexes of pyrazolyl-functionalized N-heterocyclic carbenes have shown high activity in Suzuki-Miyaura and Mizoroki-Heck coupling reactions. researchgate.net Similarly, copper complexes of pyrazole-based ligands have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone. research-nexus.net It is therefore plausible that complexes of this compound with metals like palladium, rhodium, and ruthenium could be effective catalysts for cross-coupling reactions, hydrogenations, and oxidations. The chelation of the ligand can stabilize the metal center in various oxidation states, which is often a key requirement in catalytic cycles.

Heterogeneous Catalysis:

For heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. The this compound ligand can be incorporated into solid supports to create heterogeneous catalysts. One approach is the synthesis of MOFs or CPs where the metal-ligand nodes act as the catalytic sites. The porous nature of these materials would allow for the diffusion of reactants to the active sites, while the solid framework facilitates easy recovery of the catalyst.

The potential catalytic applications of such heterogeneous systems are broad. For instance, lanthanide-based MOFs have been explored as photocatalysts for the degradation of organic pollutants. rsc.orgnih.gov It is conceivable that MOFs constructed from this compound could exhibit similar photocatalytic properties. Furthermore, the confinement of catalytically active metal centers within the pores of a MOF can lead to shape-selective catalysis, where the size and shape of the pores dictate which molecules can react.

The table below outlines some of the theoretical catalytic applications of metal complexes of this compound.

Catalyst TypeMetal CenterReaction TypePotential Advantages
HomogeneousPd, Ru, RhCross-coupling, HydrogenationHigh activity and selectivity, Tunable electronic properties
HomogeneousCu, Fe, CoOxidation, PolymerizationUse of earth-abundant metals, Mimicking enzyme active sites
Heterogeneous (MOF-based)Zn, Cd, LnPhotocatalysis, Gas-phase reactionsCatalyst recyclability, Shape selectivity, High stability
Heterogeneous (Supported)VariousFine chemical synthesisEasy separation, Potential for continuous flow reactions

This table is speculative and based on catalytic activities observed for structurally related ligand-metal systems.

Structure Activity Relationship Sar and Pharmacophore Development for 2 1h Pyrazol 1 Yl 1h 1,3 Benzodiazole Analogues

Correlating Structural Modulations with Biological Activity Potential (Theoretical Framework)

The theoretical framework for the SAR of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole analogues focuses on how specific structural alterations influence the compound's interaction with biological targets. Key considerations include the electronic properties and positioning of substituents and the intrinsic role of the heterocyclic cores.

The type and position of substituents on the pyrazole (B372694) and benzimidazole (B57391) rings are critical determinants of biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the potency of the analogues.

Research into pyrazole benzimidazolone derivatives as antioxidants has shown that substitutions on a phenyl group attached to the pyrazole ring markedly affect activity. nih.gov For instance, the introduction of an electron-donating methyl group or an electron-withdrawing chloro group at the para position of the phenyl ring led to a significant increase in antioxidant activity compared to the unsubstituted analogue. nih.gov Similarly, in the context of antimicrobial agents, studies have found that the presence of an electron-withdrawing chloro substituent on the aromatic ring enhances antimicrobial and antifungal activity. nih.govresearchgate.net Another study on benzimidazole–pyrazole hybrids identified a compound with a para-fluorophenyl substituent as having the highest activity against human pancreatic cancer cells. acs.org The presence of a nitro group, a strong EWG, on the aromatic ring of certain benzimidazole-pyrazoles has been correlated with greater antimicrobial activity, particularly against Pseudomonas aeruginosa and Penicillium chrysogenum. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Antioxidant Activity of Pyrazole Benzimidazolone Analogues

Compound ID Substituent on Phenyl Ring (para-position) Property Antioxidant Activity (IC50 in µM) Reference
5a -H (Unsubstituted) - 44.62 ± 0.20 nih.gov
6a -H (Unsubstituted) - 56.55 ± 0.10 nih.gov
6b -CH3 Electron-Donating 12.47 ± 0.02 nih.gov
5c -Cl Electron-Withdrawing 14.00 ± 0.14 nih.gov
6c -Cl Electron-Withdrawing 12.82 ± 0.10 nih.gov

The benzimidazole and pyrazole rings are not merely scaffolds but are active pharmacophoric elements crucial for biological activity. nih.govnih.gov These heterocyclic systems are prevalent in medicinal chemistry due to their ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal chelation. ijnrd.orgacs.org

The benzimidazole nucleus, being a structural analogue of purine, can interact with a wide range of biological targets. ijnrd.org The nitrogen atoms within the benzimidazole and pyrazole rings can act as hydrogen bond acceptors, forming critical connections with amino acid residues in a protein's active site. acs.org For example, in lysine (B10760008) demethylase inhibitors, the aromatic nitrogen of the heterocyclic core is thought to be essential for a bidentate chelation motif with an active-site iron atom. acs.org

The pyrazole ring also plays a significant role in quenching radicals and is considered a versatile lead structure in pharmaceutical development. nih.gov The combination of the benzimidazole and pyrazole moieties into a single hybrid structure can lead to compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties, suggesting that the two rings may act synergistically. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR is a powerful tool for predicting the potency of novel derivatives and for understanding the physicochemical properties that govern their activity.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that characterize the properties of a molecule. These descriptors can be broadly categorized and are derived from the two-dimensional or three-dimensional structure of the compounds.

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes such as molecular size, shape, and branching. Studies on 1H-pyrazole-1-carbothioamide derivatives have indicated that their activity as EGFR kinase inhibitors is significantly influenced by adjacency and distance matrix descriptors. nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic fields, as used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

Table 2: Common Classes of Molecular Descriptors Used in QSAR Studies

Descriptor Class Examples Information Encoded
Constitutional (1D) Molecular Weight, Atom Count Basic composition of the molecule
Topological (2D) Connectivity Indices, Wiener Index Atom connectivity and molecular branching
Geometrical (3D) Molecular Surface Area, Volume 3D shape and size of the molecule
Electrostatic (3D/4D) Dipole Moment, Partial Charges Electronic distribution and charge properties
Quantum-Chemical HOMO/LUMO Energies Electronic structure and reactivity
Hydrophobicity LogP, MLogP Lipophilicity and membrane permeability

Once descriptors are calculated, statistical methods are employed to build a mathematical model that relates them to biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). semanticscholar.org

The development of a robust QSAR model involves several steps:

Data Set Preparation: A series of analogues with experimentally determined biological activities is compiled.

Descriptor Calculation and Selection: Relevant descriptors are calculated, and a subset that best correlates with activity is selected to avoid overfitting.

Model Generation: The data set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. Key statistical parameters include the correlation coefficient (r²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the model's internal predictivity. researchgate.net External validation using the test set (pred_r²) is crucial to confirm the model's ability to predict the activity of new compounds. researchgate.net

For instance, 2D-QSAR models for 1H-pyrazole derivatives as EGFR inhibitors have been developed with high statistical quality (r²train > 0.9, q² > 0.9), indicating a reliable and predictive model. researchgate.net Similarly, 3D-QSAR models like CoMFA and CoMSIA have been successfully applied to pyrazole analogues, providing 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, thereby guiding further structural modifications. researchgate.net

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a 3D query for virtual screening of large chemical databases to discover novel scaffolds that could exhibit the desired biological activity. iftmuniversity.ac.in

The process begins by aligning a set of active molecules and abstracting their common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). iftmuniversity.ac.in For example, a 3D-QSAR pharmacophore model generated for benzimidazole derivatives targeting the EGFR protein identified four key features: one HBA, two RA, and one HY feature. iftmuniversity.ac.in

Once a pharmacophore model is validated, it can be used to screen databases like the ZINC database. iftmuniversity.ac.in This virtual screening process filters vast libraries of compounds, retaining only those that match the pharmacophoric query. nih.gov The resulting "hit" molecules are then subjected to further analysis, such as molecular docking, to predict their binding orientation and affinity within the target's active site. iftmuniversity.ac.in This combined approach of pharmacophore modeling and virtual screening accelerates the identification of potential new lead compounds by focusing synthetic efforts on molecules with a higher probability of success, as has been demonstrated in the development of novel benzimidazole-based anticancer agents. iftmuniversity.ac.inresearchgate.net

Generation of Essential Pharmacophoric Features

The development of a pharmacophore model for this compound analogues is a critical step in understanding the key molecular interactions required for their biological activity. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. The generation of these features is typically derived from the structural information of a set of active compounds.

For the this compound scaffold, the essential pharmacophoric features can be hypothesized based on the constituent heterocyclic rings. The benzimidazole moiety, a fusion of benzene (B151609) and imidazole (B134444) rings, and the pyrazole ring both contain nitrogen atoms that can act as hydrogen bond acceptors or donors. drugbank.com The aromatic nature of these rings also allows for potential π-π stacking interactions with aromatic residues in a target's binding site.

The process of generating a pharmacophore model often involves the following steps:

Conformational Analysis: The three-dimensional structures of a series of active analogues are generated and their conformational flexibility is explored. This is crucial as the bioactive conformation of a ligand is not always its lowest energy state.

Feature Identification: Key chemical features are identified for each molecule. These typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive and Negative Ionizable centers

Alignment: The molecules are aligned in 3D space based on their common features. This step is critical for identifying the spatial relationships between the pharmacophoric points.

Pharmacophore Generation and Refinement: A pharmacophore model is generated that represents the common features of the aligned active molecules. This model is then often refined by excluding features present in inactive compounds.

In the context of this compound analogues, a hypothetical pharmacophore model could include a hydrogen bond acceptor feature from the N-2 atom of the pyrazole ring, a hydrogen bond donor from the N-H of the benzimidazole ring, and two aromatic/hydrophobic regions corresponding to the pyrazole and benzimidazole ring systems. The spatial arrangement and distances between these features would be critical for biological activity.

Research on related benzimidazole derivatives has highlighted the importance of substitutions on the benzimidazole ring for modulating activity. For instance, studies on benzimidazole-based agonists for the Farnesoid X receptor (FXR) have led to the development of pharmacophore models that include hydrophobic features and aromatic rings as key determinants of activity. researchgate.net Similarly, structure-activity relationship (SAR) studies on pyrazole-containing compounds have emphasized the role of substituents on the pyrazole ring in influencing biological effects. nih.gov

The table below illustrates a hypothetical set of pharmacophoric features for this compound analogues, based on the general principles of pharmacophore modeling and SAR of related heterocyclic systems.

Pharmacophoric FeatureChemical MoietyPotential Interaction
Hydrogen Bond Acceptor (HBA)Pyrazole Nitrogen (N2)Interaction with donor groups in the target site.
Hydrogen Bond Donor (HBD)Benzimidazole N-HInteraction with acceptor groups in the target site.
Aromatic/Hydrophobic (AR/HY)Benzimidazole Ring Systemπ-π stacking or hydrophobic interactions.
Aromatic/Hydrophobic (AR/HY)Pyrazole Ringπ-π stacking or hydrophobic interactions.

Virtual Screening Strategies for Novel Lead Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov For the discovery of novel lead compounds based on the this compound scaffold, both ligand-based and structure-based virtual screening strategies can be employed.

Ligand-Based Virtual Screening (LBVS):

When the three-dimensional structure of the biological target is unknown, LBVS methods are particularly useful. These approaches rely on the knowledge of molecules that are active for the target of interest. The principle is that molecules with similar structures are likely to have similar biological activities.

For this compound analogues, a validated pharmacophore model, as described in the previous section, would serve as the basis for an LBVS campaign. The pharmacophore model is used as a 3D query to search large compound databases (e.g., ZINC, ChEMBL) for molecules that possess the same pharmacophoric features with similar spatial arrangements. mdpi.com The steps in a pharmacophore-based virtual screening workflow typically include:

Database Preparation: A large database of chemical compounds is prepared, often involving the generation of 3D conformations for each molecule.

Pharmacophore Screening: The database is screened against the pharmacophore model to identify molecules that match the query features.

Hit Filtering: The initial hits are often filtered based on various criteria, such as molecular weight, lipophilicity (LogP), and other drug-like properties (e.g., Lipinski's rule of five), to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Structure-Based Virtual Screening (SBVS):

If the 3D structure of the biological target is available (e.g., from X-ray crystallography or NMR spectroscopy), SBVS methods can be employed. Molecular docking is the most common SBVS technique. It predicts the preferred orientation of a ligand when bound to a target to form a stable complex.

In the case of discovering novel leads for a target of this compound, a molecular docking workflow would involve:

Target Preparation: The 3D structure of the target protein is prepared, which may involve adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Database Preparation: A library of compounds is prepared for docking, which includes generating 3D structures and assigning appropriate protonation states.

Molecular Docking: Each ligand in the database is docked into the defined binding site of the target protein. Docking algorithms explore various conformations and orientations of the ligand and score them based on their predicted binding affinity.

Post-Docking Analysis and Hit Selection: The docked poses are analyzed, and the top-scoring compounds are selected for further investigation. The interactions of the docked ligands with the key residues in the binding site are examined to ensure they are consistent with the known SAR.

The table below outlines a representative virtual screening workflow for the discovery of novel this compound analogues.

Screening StageDescriptionKey Considerations
1. Library Selection Choosing a diverse chemical library for screening (e.g., ZINC, commercial databases).Diversity of scaffolds, drug-likeness of compounds.
2. Ligand-Based Screening Filtering the library using a validated pharmacophore model for the this compound scaffold.The quality and predictivity of the pharmacophore model are crucial.
3. Structure-Based Screening Docking the hits from the ligand-based screen into the active site of the biological target.Accuracy of the docking protocol and scoring function.
4. Hit Prioritization Ranking the docked compounds based on their docking scores and visual inspection of their binding modes.Identification of key interactions with the target's active site.
5. ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked hits.Early assessment of potential liabilities.
6. Final Hit Selection Selection of a final set of compounds for experimental validation.Balance of predicted potency and drug-like properties.

Through the iterative application of these computational strategies, novel and potent lead compounds based on the this compound scaffold can be efficiently identified for further development.

Future Outlook and Emerging Research Frontiers for 2 1h Pyrazol 1 Yl 1h 1,3 Benzodiazole

Integration of Artificial Intelligence and Machine Learning in Compound Design

Machine learning models, such as deep neural networks and random forests, can be trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of new molecules. ijcrt.org For the 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole scaffold, AI can be employed to explore vast chemical spaces and identify derivatives with enhanced efficacy against specific biological targets. ijcrt.org By learning complex structure-activity relationships (SARs), these models can guide the rational design of new compounds with improved pharmacological profiles. ijcrt.orgresearchgate.net

Table 1: Applications of AI/ML in the Development of this compound Derivatives

Application Area AI/ML Technique Potential Outcome
Lead Identification Virtual Screening, Deep Learning Rapid identification of potent derivatives from large compound libraries. ijcrt.org
Lead Optimization Quantitative Structure-Activity Relationship (QSAR) Modeling Prediction of biological activity and optimization of compound potency. researchgate.net
De Novo Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Creation of novel molecular structures with desired therapeutic properties. acm.org

| ADMET Prediction | Support Vector Machines, Random Forests | Early assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. |

Exploration of Novel Biological Targets through In Silico Approaches

In silico methodologies are powerful tools for identifying and validating novel biological targets for therapeutic intervention. For this compound and its derivatives, computational approaches such as molecular docking, pharmacophore modeling, and molecular dynamics simulations can elucidate potential interactions with a wide range of proteins and enzymes. researchgate.neteurasianjournals.com

Molecular docking studies can predict the binding affinity and mode of interaction between a ligand and a biological target. researchgate.net This technique can be used to screen large databases of proteins to identify potential new targets for which this compound derivatives may exhibit inhibitory or modulatory activity. researchgate.net By understanding the key molecular interactions, researchers can rationally design more potent and selective compounds. monash.edu

Pharmacophore modeling, on the other hand, focuses on the essential three-dimensional arrangement of chemical features necessary for biological activity. This information can be used to search for new scaffolds that fit the pharmacophore model and to design novel molecules with improved properties. The integration of these in silico techniques can significantly accelerate the discovery of new therapeutic applications for the this compound scaffold, moving beyond its currently known activities. researchgate.net

Advancements in Green Chemistry for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact and improve efficiency. For the synthesis of this compound and its derivatives, several green and sustainable approaches are being explored. These methods focus on reducing waste, using less hazardous reagents, and improving energy efficiency. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net The synthesis of pyrazole (B372694) and benzimidazole (B57391) derivatives has been shown to be amenable to microwave irradiation. researchgate.netmdpi.com Another promising approach is the use of ultrasonic irradiation, which can also enhance reaction rates and yields. mdpi.com

Furthermore, the development of catalytic systems that are efficient and recyclable is a key aspect of green chemistry. The use of solid acid catalysts and greener solvents like water or ionic liquids in the synthesis of benzimidazole derivatives has been reported. mdpi.com "On water" synthesis is another innovative and environmentally friendly method that has been successfully applied to the preparation of N-unsubstituted pyrazoles. rsc.org These advancements in green chemistry will be crucial for the sustainable production of this compound and its analogues on a larger scale.

Table 2: Green Synthesis Approaches for Pyrazole and Benzimidazole Scaffolds

Green Chemistry Approach Description Advantages
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions. Reduced reaction times, higher yields, increased purity. researchgate.net
Ultrasound-Assisted Synthesis Employs ultrasonic waves to accelerate reactions. Enhanced reaction rates, improved yields. mdpi.com
Catalysis Use of reusable and environmentally benign catalysts. Reduced waste, improved atom economy. mdpi.com

| Green Solvents | Replacement of volatile organic solvents with water, ionic liquids, or solvent-free conditions. | Reduced environmental pollution, improved safety. mdpi.comrsc.org |

Development of Advanced Functional Materials Based on the Scaffold

The unique electronic and structural properties of the this compound scaffold make it a promising building block for the development of advanced functional materials. Nitrogen-containing heterocyclic compounds are known for their diverse applications in materials science, including polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.comopenaccessjournals.com

The benzimidazole moiety, in particular, is known for its electron-transporting capabilities and thermal stability, making it a valuable component in organic semiconductors and materials for organic light-emitting diodes (OLEDs). alfa-chemistry.comnbinno.com The incorporation of the this compound unit into polymer backbones could lead to the creation of novel materials with tailored electronic and optical properties for applications in optoelectronics. alfa-chemistry.comacs.org

Moreover, pyrazole derivatives have been investigated for their luminescent properties and potential use in organic electronics. rsc.orgbohrium.com The combination of the pyrazole and benzimidazole rings in a single molecule could result in synergistic effects, leading to materials with enhanced performance. Additionally, nitrogen heterocycles have shown promise as corrosion inhibitors due to their ability to interact with metal surfaces. msesupplies.com The this compound scaffold could therefore be explored for the development of new and effective corrosion-inhibiting agents.

Q & A

Q. Methodological Example :

Reaction TypeReagents/ConditionsYield (%)Reference
Condensation2-Hydrazino-benzodiazole + diketone, H₂SO₄60–75
Click ChemistryCuI, DMF, 60°C85–90

How can spectroscopic techniques (NMR, IR) confirm the structure of 2-(1H-pyrazol-1-yl)-1H,3-benzodiazole?

Basic Research Question

  • ¹H/¹³C NMR : Pyrazole protons resonate at δ 7.2–8.5 ppm (as singlet/doublets), while benzodiazole protons appear at δ 7.5–8.3 ppm. Coupling constants (J = 2–3 Hz) confirm adjacent heterocyclic protons .
  • IR Spectroscopy : N–H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) validate the heterocyclic backbone .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

What strategies resolve crystallographic ambiguities in structural determination?

Advanced Research Question

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder or twinning. Key parameters:
    • ADPs (Atomic Displacement Parameters) : Anisotropic refinement for heavy atoms (e.g., S, Cl) .
    • Twinning : Apply TWIN and BASF commands for non-merohedral twinning .
  • Validation tools : PLATON for symmetry checks and Coot for electron density maps .

Case Study : A benzothiazole-pyrazole derivative required SHELXL to resolve π–π interactions and C–H···π networks in its asymmetric unit .

How can computational methods predict the bioactivity of derivatives?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to targets (e.g., enzymes like HIV-1 protease). For example:
    • Derivatives with electron-withdrawing groups (Cl, F) show enhanced binding to hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values for enzyme inhibition .

Example : Docking of compound 9c (from ) into α-glucosidase revealed H-bonding with Arg439 and Tyr313, aligning with experimental IC₅₀ = 12.3 µM .

What challenges arise in synthesizing metal complexes using this compound as a ligand?

Advanced Research Question

  • Coordination geometry : Pyrazole N-donors favor octahedral or square-planar geometries with transition metals (e.g., Cd²⁺, Zn²⁺). Steric hindrance from benzodiazole may distort geometry .
  • Solubility : Hydrophobic benzodiazole cores require polar solvents (MeCN, DMF) for complexation .

Case Study : A Cd(II) complex with 2-(3-pyridyl)benzodiazole exhibited luminescence quenching due to ligand-to-metal charge transfer (LMCT), validated by X-ray crystallography .

How to design derivatives for specific biological targets (e.g., enzyme inhibition)?

Advanced Research Question

  • Bioisosteric replacement : Substitute pyrazole with triazole (improves metabolic stability) or thiazole (enhances π-stacking) .
  • Enzyme assays : Test AST/ALT inhibition in serum (e.g., compounds A2 and A5 in showed 40–60% inhibition at 10 µM).

Q. Design Workflow :

SAR Analysis : Map substituent effects on activity (e.g., electron-deficient aryl groups enhance inhibition).

In silico screening : Prioritize derivatives with favorable ADMET profiles .

How to analyze contradictory data in biological activity studies?

Advanced Research Question

  • Dose-dependent effects : Compound A3 in activated AST/ALT at 5 µM but inhibited at 20 µM, suggesting dual binding modes.
  • Control experiments : Validate assays with known inhibitors (e.g., allopurinol for xanthine oxidase) to rule off-target effects .

Resolution : Use isothermal titration calorimetry (ITC) to measure binding stoichiometry and affinity .

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